![molecular formula C9H9N5O2 B2582145 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1234886-48-6](/img/structure/B2582145.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The specific structure of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” would include these elements, along with additional groups attached to the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For example, some oxadiazoles are solids at room temperature . The specific properties of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” would depend on its exact structure.Scientific Research Applications
Drug Discovery and Design
The 1,2,4-oxadiazole ring is a bioisostere with a wide spectrum of biological activities, making it an excellent framework for novel drug development . Compounds with this moiety have been used in the design of enzyme inhibitors, which are potential drugs for various diseases.
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their effectiveness against plant diseases, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some derivatives have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which is promising for the development of new chemical pesticides .
Synthesis and Reactivity in Organic Chemistry
The reactivity of 1,2,4-oxadiazole derivatives is significant in organic synthesis. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides . This showcases the potential for creating a variety of structurally diverse compounds.
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have been evaluated as anti-infective agents. They have shown promise in in vivo toxicity tests in mice, indicating their potential as non-toxic options for treating infections .
Sigma Receptor Binding
Compounds with the 1,2,4-oxadiazole ring have been evaluated for their binding affinity to sigma receptors. These receptors are involved in several biological processes, and compounds that can selectively bind to them may have therapeutic applications .
Potential for Novel Antibacterial Agents
The 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety have exhibited excellent antibacterial activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). This indicates their potential as templates for discovering novel antibacterial agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-13-8(16-14-6)5-12-9(15)7-4-10-2-3-11-7/h2-4H,5H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRUFWNTRPSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
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